molecular formula C16H12N2O2 B1353844 6-(4-Phenoxyphenyl)pyridazin-3-ol

6-(4-Phenoxyphenyl)pyridazin-3-ol

Cat. No.: B1353844
M. Wt: 264.28 g/mol
InChI Key: PCYKFPOXZLVBDL-UHFFFAOYSA-N
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Description

6-(4-Phenoxyphenyl)pyridazin-3-ol (IUPAC name: this compound; synonyms: 6-(4-phenoxyphenyl)-3(2H)-pyridazinone) is a pyridazinone derivative with a molecular formula of C₁₆H₁₂N₂O₂ and an average molecular mass of 264.28 g/mol . Structurally, it features a pyridazinone core substituted at the 6-position with a 4-phenoxyphenyl group, which introduces steric bulk and modulates electronic properties.

The compound is synthesized via cyclization of aroylpropionic acids with substituted phenylhydrazines, as demonstrated in related pyridazinone derivatives . For instance, derivatives of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one showed promising docking scores for cyclooxygenase-2 (COX-2) inhibition, suggesting a mechanism for anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The biological and physicochemical properties of pyridazin-3-ol derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent-Driven Properties of Pyridazin-3-ol Derivatives

Compound Name Molecular Formula Substituent Key Structural Features Biological Activity
6-(4-Phenoxyphenyl)pyridazin-3-ol C₁₆H₁₂N₂O₂ 4-Phenoxyphenyl Bulky aromatic, ether linkage Anti-inflammatory, analgesic
6-(4-Ethylphenyl)pyridazin-3-ol C₁₂H₁₂N₂O 4-Ethylphenyl Alkyl chain, lipophilic Not explicitly reported
6-(Pyridin-2-yl)pyridazin-3-ol C₉H₇N₃O Pyridin-2-yl Heteroaromatic, basic nitrogen Low solubility (>230°C m.p.)
6-(3-(Trifluoromethyl)phenyl)pyridazin-3-ol C₁₁H₇F₃N₂O 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group Not explicitly reported
6-[(4-Chlorophenyl)methyl]pyridazin-3-ol C₁₁H₉ClN₂O 4-Chlorobenzyl Halogenated, lipophilic Antimicrobial potential

Key Observations :

  • Phenoxyphenyl Group: Enhances anti-inflammatory activity due to aromatic stacking interactions with COX-2 . The ether linkage may improve solubility compared to purely hydrophobic substituents.
  • Trifluoromethyl Group : Introduces strong electron-withdrawing effects, which may alter metabolic stability and binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility Trends LogD (Predicted)
This compound Not reported Moderate (polar ether) ~2.5
6-(Pyridin-2-yl)pyridazin-3-ol >230 Low (heteroaromatic core) ~1.8
3-Chloro-6-(pyridin-2-yl)pyridine 129 Improved lipophilicity ~3.0

Analysis :

  • The phenoxyphenyl derivative likely has higher solubility than alkyl-substituted analogs (e.g., ethylphenyl) due to its polar ether group.
  • Chlorination (e.g., 3-chloro-6-(pyridin-2-yl)pyridine) increases lipophilicity, as seen in its lower melting point (129°C vs. >230°C for the hydroxyl analog) .

Toxicity and Metabolic Considerations

  • Halogenated analogs (e.g., 4-chlorobenzyl) may pose higher toxicity risks due to bioaccumulation tendencies .

Properties

IUPAC Name

3-(4-phenoxyphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16-11-10-15(17-18-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYKFPOXZLVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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